Pddhv

TRPV1 Functional Selectivity Calcium Signaling

Select PDDHV for research requiring strict functional uncoupling of TRPV1 calcium signaling from RTX binding. It delivers >100-fold selectivity (calcium EC50 70–125 nM vs. RTX Ki >10,000 nM), enabling capsaicin-type pharmacology without engaging the RTX site. Ideal for mapping divergent signaling pathways and allosteric modulator screening. The active 4β‑enantiomer is required for agonism; paired use with inactive 4α-PDDHV provides a built‑in stereospecific control. Favorable intermediate kinetics (peak 3–4 min) suit medium‑throughput calcium imaging and sustained gene‑expression studies. Order PDDHV to standardize TRPV1 ortholog profiling and eliminate class‑level substitution confounds.

Molecular Formula C49H72O11
Molecular Weight 837.1 g/mol
Cat. No. B180146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePddhv
SynonymsPDDHV
phorbol 12,13-didecanoate 20-homovanillate
Molecular FormulaC49H72O11
Molecular Weight837.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)C5C1(C5(C)C)OC(=O)CCCCCCCCC)O)C
InChIInChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40(51)59-45-33(4)48(56)36(43-46(5,6)49(43,45)60-41(52)23-21-19-17-15-13-11-9-2)27-35(30-47(55)39(48)26-32(3)44(47)54)31-58-42(53)29-34-24-25-37(50)38(28-34)57-7/h24-28,33,36,39,43,45,50,55-56H,8-23,29-31H2,1-7H3/t33-,36+,39-,43-,45-,47-,48-,49-/m1/s1
InChIKeyDXGOIXWTPMLJIK-FPBOOSLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A solid

PDDHV (Phorbol 12,13-didecanoate 20-homovanillate): Chemical Profile and Core Pharmacological Classification for Scientific Procurement


PDDHV (Phorbol 12,13-didecanoate 20-homovanillate; CAS 179469-40-0) is a resiniferatoxin (RTX)-type phorboid vanilloid that acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) channel, formerly designated the vanilloid receptor VR1 [1]. It is structurally characterized by a phorbol core esterified at the 12- and 13-positions with decanoate chains and a homovanillate moiety at the 20-position, conferring capsaicin-like pharmacological selectivity while retaining the RTX-type phorboid scaffold [1]. The compound exhibits distinct functional divergence between calcium uptake induction (EC50 70 nM in rat DRG neurons) and receptor binding inhibition (Ki >10,000 nM), a property that defines its utility as a capsaicin-type vanilloid pharmacology probe [2].

Why Generic TRPV1 Agonist Substitution Is Not Advisable: Critical Functional and Pharmacological Divergence of PDDHV from Class Analogs


Interchanging TRPV1 agonists such as capsaicin, resiniferatoxin (RTX), or other phorboid vanilloids without empirical verification of functional selectivity introduces substantial experimental confounds. PDDHV exhibits a unique pattern of functional selectivity: it is >100-fold more potent in inducing calcium uptake (EC50 70–125 nM) than in displacing RTX from receptor binding sites (Ki >10,000 nM), a property not shared by capsaicin or RTX, which display varying degrees of overlap between these endpoints [1]. This dissociation indicates that PDDHV engages the receptor in a manner that differentially couples to downstream signaling pathways, precluding simple potency-based substitution . Additionally, the compound's solubility profile and kinetic behavior diverge meaningfully from both capsaicin and RTX, further reinforcing the need for compound-specific selection rather than class-level interchangeability [2].

PDDHV Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Functional Selectivity: Calcium Uptake Potency Versus RTX Binding Affinity

PDDHV exhibits pronounced functional selectivity for inducing calcium uptake relative to inhibiting [3H]-RTX binding, a property that distinguishes it from both capsaicin and RTX. In rat DRG neurons, PDDHV evokes 45Ca2+ uptake with an EC50 of 70 nM, whereas it inhibits [3H]-RTX binding with a Ki exceeding 10,000 nM—a >100-fold potency differential [1]. In VR1-transfected CHO cells, the calcium mobilization EC50 is 125 nM, while [3H]-RTX binding inhibition exhibits an estimated Ki of 10,000 nM, confirming the selectivity is maintained across native and recombinant systems [1]. This contrasts with capsaicin, which shows overlapping potencies for calcium uptake (EC50 ~40 nM) and binding (Ki ~500 nM) in comparable assays, and with RTX, which potently displaces binding (Ki ~0.03 nM) but exhibits complex partial agonism [2].

TRPV1 Functional Selectivity Calcium Signaling

Receptor Binding Affinity: Quantitative Weakness Relative to Capsaicin as a Negative Differentiator

In competitive [3H]-RTX binding assays using rat DRG membranes and CHO/VR1 cells, PDDHV is at least 20-fold less potent than capsaicin at displacing the radioligand [1]. This weak binding affinity (Ki >10,000 nM) stands in stark contrast to capsaicin, which inhibits RTX binding with a Ki of approximately 500 nM [2]. The binding curves for PDDHV demonstrate minimal displacement even at concentrations approaching 10 μM, whereas capsaicin achieves near-complete inhibition within the same concentration range [1]. Notably, at concentrations of 30 μM or higher, PDDHV solutions become visibly cloudy due to precipitation in aqueous assay buffers, precluding accurate binding measurements beyond this threshold [1].

Radioligand Binding TRPV1 Affinity Comparison

Calcium Mobilization Kinetics: Intermediate Onset Time Relative to Capsaicin and Resiniferatoxin

The temporal profile of PDDHV-induced calcium mobilization in VR1-transfected CHO cells is intermediate between the rapid onset of capsaicin and the slow, sustained response of resiniferatoxin [1]. When tested at approximate EC50 concentrations (30 nM capsaicin, 0.3 nM RTX, 100 nM PDDHV), capsaicin elicited a peak calcium response within approximately 1 minute, whereas RTX-induced responses failed to reach a maximum even after 12 minutes of continuous exposure [1]. PDDHV reached its peak response at approximately 3–4 minutes, positioning it as a kinetically intermediate agonist [1]. This temporal distinction may reflect differential rates of channel activation or distinct conformational transitions induced by each ligand class.

Kinetics Calcium Mobilization TRPV1 Activation

Solubility and Precipitation Threshold: Operational Concentration Limit for Aqueous Assays

PDDHV exhibits a defined solubility limit in aqueous assay buffers that constrains its usable concentration range in binding experiments. At concentrations of 30 μM or higher in the aqueous [3H]-RTX binding assay buffer, PDDHV solutions become visibly cloudy, indicating compound precipitation [1]. This precipitation artifact precludes reliable binding measurements at elevated concentrations and can artificially inflate non-specific binding signals—as observed in CHO/VR1 cells where 30 μM PDDHV markedly enhanced non-specific [3H]-RTX binding, necessitating exclusion of this data point from quantitative analyses [1]. In contrast, capsaicin maintains solubility across the full concentration range tested in these assays [1].

Solubility Assay Development Compound Handling

Enantiomer Specificity: 4α-PDDHV Is Inactive at TRPV1, Confirming Stereochemical Requirement for Agonism

The 4α-enantiomer of PDDHV (4α-phorbol-12,13-didecanoate-20-homovanillate; 4α-PDDHV) is devoid of TRPV1 agonist activity, establishing the strict stereochemical dependence of PDDHV's pharmacological effects [1]. In isolated rat lung preparations, application of 4α-PDDHV produced no significant change in the filtration coefficient (p=0.201, paired t-test), whereas the TRPV4 agonist 4α-PDD produced a dose-dependent increase in permeability (p=0.021) under identical conditions [1]. This stereochemical requirement parallels the enantioselectivity observed for other phorboid vanilloids and underscores that the 4β configuration (as present in PDDHV) is essential for productive interaction with TRPV1 [2].

Stereochemistry Enantiomer TRPV1

Potency Ranking in Porcine TRPV1 Ortholog: PDDHV as a Reference Compound in Species-Comparative Pharmacology

In a pharmacological characterization of the porcine TRPV1 (pTRPV1) ortholog heterologously expressed in HEK293 cells, PDDHV served as a reference phorboid vanilloid within a broader agonist potency ranking [1]. The order of agonist potency for activating pTRPV1 was resiniferatoxin (RTX) > olvanil > capsaicin > phorbol 12-phenylacetate 13-acetate 20-homovanillate (PPAHV) and phorbol 12,13-dinonanoate 20-homovanillate (PDNHV) [1]. While PDDHV was not the most potent phorboid vanilloid in this particular assay system, its inclusion as a comparator underscores its utility as a defined chemical probe for dissecting structure-activity relationships across species orthologs of TRPV1 . The data further establish that PDDHV occupies a specific rank position within the vanilloid agonist hierarchy that cannot be assumed equivalent to closely related analogs such as PPAHV or PDNHV [1].

Species Orthologs Porcine TRPV1 Agonist Potency

Optimal Scientific and Industrial Application Scenarios for PDDHV Based on Quantitative Evidence


Functional Dissection of Capsaicin-Type Pharmacology Independent of RTX Binding Site Occupancy

PDDHV is optimally deployed when a research program requires selective activation of TRPV1-mediated calcium signaling without simultaneous engagement of the high-affinity RTX binding site. The >100-fold selectivity for calcium uptake (EC50 70–125 nM) over RTX binding (Ki >10,000 nM) enables experiments that isolate capsaicin-type pharmacology while leaving the RTX binding pocket unoccupied [1]. This functional uncoupling is not achievable with capsaicin, which exhibits only a ~12.5-fold selectivity, or with RTX, which potently occupies the binding site [1]. Applications include mapping downstream signaling pathways that diverge between capsaicin-type and RTX-type activation modes, and screening for allosteric modulators that require an unoccupied RTX binding site .

Time-Resolved Calcium Signaling Studies Requiring Intermediate Activation Kinetics

Experimental protocols requiring sustained calcium mobilization over an intermediate time course—longer than capsaicin's rapid transient but shorter than RTX's protracted activation—benefit from PDDHV's kinetic profile. With a peak response at 3–4 minutes (versus ~1 minute for capsaicin and >12 minutes for RTX), PDDHV provides a temporal window that is compatible with medium-throughput calcium imaging, automated fluorescence plate reader assays, and studies of calcium-dependent gene expression requiring sustained but not indefinite channel activation [1]. This kinetic positioning also reduces confounding desensitization effects that accompany rapid capsaicin activation while avoiding the experimental delay associated with RTX [1].

Species-Comparative TRPV1 Pharmacology and Ortholog Characterization

PDDHV serves as a defined chemical probe for characterizing TRPV1 orthologs across species, as demonstrated in the porcine TRPV1 expression system where it was included as a comparator phorboid vanilloid alongside PPAHV and PDNHV [1]. Its distinct potency and selectivity profile relative to other phorboid vanilloids makes it a valuable reference compound for constructing agonist rank-order profiles and for identifying species-specific differences in vanilloid recognition [1]. Researchers characterizing newly cloned TRPV1 orthologs or evaluating species-dependent pharmacological differences should include PDDHV as a standardized reference agonist to facilitate cross-study comparisons .

Negative Control Validation Using the 4α-Enantiomer

The strict stereochemical requirement for TRPV1 agonism—where the 4α-PDDHV enantiomer is completely inactive—enables a built-in negative control strategy for experiments employing PDDHV [1]. Procurement of both the active 4β-PDDHV and its inactive 4α-enantiomer allows researchers to demonstrate that observed effects are stereospecific and therefore likely mediated by TRPV1 rather than off-target or nonspecific membrane effects [1]. This dual-compound approach is particularly valuable in complex biological systems such as intact tissue preparations (e.g., isolated lung) where pharmacological antagonists may lack complete specificity or may exhibit off-target effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pddhv

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.